molecular formula C14H19NO3S B2880577 propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1379305-01-7

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2880577
CAS No.: 1379305-01-7
M. Wt: 281.37
InChI Key: WSZJJYAEKPYUBB-UHFFFAOYSA-N
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Description

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a propyl ester group, an acetamido group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials may include a substituted benzene ring and a thiophene derivative, which undergo cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science, including the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-acetamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound differs by the presence of a methyl group, which can influence its chemical and biological properties.

    Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: The ethyl ester variant may have different solubility and reactivity compared to the propyl ester.

Uniqueness

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and the tetrahydrobenzothiophene core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-8-18-14(17)12-10-6-4-5-7-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZJJYAEKPYUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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